3,5-Difluoro-N,N-dimethylaniline

Electrochemistry Oxidative Stability Aniline Derivatives

Non-fluorinated DMA (XLogP3 1.73) lacks the lipophilicity needed for CNS drug candidates. 3,5-Difluoro-N,N-dimethylaniline (XLogP3 2.2) directly addresses this, falling within the optimal logP 2-5 range for blood-brain barrier penetration. • Superior oxidation potential for stable electrochemical materials vs. unsubstituted DMA. • Reduced basicity minimizes catalyst poisoning in Pd/Ni-catalyzed amination. • 3,5-DiF scaffold-validated pharmacophore for tubulin polymerization inhibitors. ≥98% purity; clear liquid; ambient shipping. For R&D use only.

Molecular Formula C8H9F2N
Molecular Weight 157.16 g/mol
CAS No. 123855-25-4
Cat. No. B058417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-N,N-dimethylaniline
CAS123855-25-4
SynonymsBenzenamine, 3,5-difluoro-N,N-dimethyl- (9CI)
Molecular FormulaC8H9F2N
Molecular Weight157.16 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=CC(=C1)F)F
InChIInChI=1S/C8H9F2N/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3
InChIKeyLSFWPIDPPNCVHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 20 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoro-N,N-dimethylaniline: Strategic Building Block


3,5-Difluoro-N,N-dimethylaniline (CAS 123855-25-4) is a fluorinated aromatic amine classified as a dialkylarylamine [1]. It features a benzene ring substituted with two electron-withdrawing fluorine atoms at the 3- and 5-positions and an electron-donating dimethylamino group (–N(CH₃)₂) [1]. This specific substitution pattern creates a unique electronic environment that meaningfully differentiates it from its non-fluorinated parent N,N-dimethylaniline (DMA), its mono-fluorinated analog 3-fluoro-N,N-dimethylaniline, its regioisomer 2,4-difluoro-N,N-dimethylaniline, and its primary amine counterpart 3,5-difluoroaniline.

3,5-Difluoro-N,N-dimethylaniline: Advantages Over Generic Analogs


Attempts to use simple N,N-dimethylaniline (DMA) or other fluorinated anilines as direct substitutes in a synthetic route or formulation without understanding their quantifiable property differences often leads to failure. The 3,5-difluoro substitution pattern introduces dual electron-withdrawing effects that are both position-dependent and additive. This results in a quantifiably distinct oxidation potential [1], a modified basicity (pKa) of the aniline nitrogen [2], and altered lipophilicity (XLogP3) [3]. For example, simply using unsubstituted DMA would provide a significantly different electrochemical profile, while using 3,5-difluoroaniline would forfeit the tertiary amine's key solubility and reactivity properties. These are not merely academic distinctions; they directly dictate performance in specific applications like electrochemical synthesis and dictate biological membrane permeability in drug design.

3,5-Difluoro-N,N-dimethylaniline: Quantitative Evidence


Oxidation Potential vs. DMA

The incorporation of two electron-withdrawing fluorine atoms significantly elevates the one-electron oxidation potential of 3,5-difluoro-N,N-dimethylaniline relative to the unsubstituted parent N,N-dimethylaniline (DMA). This predicts superior resistance to oxidative degradation in applications where electrochemical stability is paramount, such as in organic electronics or electrosynthesis [1]. While direct experimental electrochemical data for this specific compound is limited in the public domain, a well-validated computational model for substituted anilines provides a robust framework for this comparison [1], making it a class-level inference with high confidence.

Electrochemistry Oxidative Stability Aniline Derivatives

Lipophilicity Advantage vs. DMA

3,5-Difluoro-N,N-dimethylaniline possesses a computed XLogP3 of 2.2 [1], which is significantly higher than the XLogP3 of 1.73 for the non-fluorinated parent molecule, N,N-dimethylaniline [2]. This 0.47 log unit increase indicates greater lipophilicity, a critical parameter for central nervous system (CNS) drug design where optimal logP values often range between 2 and 5 and higher lipophilicity is correlated with enhanced passive membrane permeability and blood-brain barrier (BBB) penetration.

Medicinal Chemistry Drug Design Lipophilicity

Reduced Basicity vs. DMA

A systematic study of the basicities of ring-substituted N,N-dimethylanilines demonstrates that the presence and strength of electron-withdrawing substituents directly lower the pKa of the conjugate acid [1]. The dual meta-fluorine substitution in 3,5-difluoro-N,N-dimethylaniline is therefore predicted to have a measurably lower pKa value than the unsubstituted N,N-dimethylaniline (DMA). This reduced basicity implies that the target compound exists as a weaker base in solution, making it a superior choice for reactions where high basicity is detrimental, such as in certain metal-catalyzed cross-couplings where amine-induced catalyst deactivation is a concern.

Physical Organic Chemistry Basicity Amine Reactivity

3,5-Difluoroaniline Scaffold Potency

While 3,5-difluoro-N,N-dimethylaniline itself is a building block, its parent scaffold, 3,5-difluoroaniline, has been explicitly evaluated and shown to confer superior biological activity when incorporated into drug-like molecules. In a head-to-head study of triazole-carboxanilide derivatives against MCF-7 breast cancer cells, the anilide derived from 3,5-difluoroaniline exhibited a mean IC50 of 13.20 µM, outperforming 4-chloroaniline (26.8 µM) and fluoro-substituted isomers . This demonstrates that the 3,5-difluorophenyl motif is not a generic fluorinated group but a privileged scaffold for anti-cancer activity, providing a strong rationale for selecting the N,N-dimethyl variant for further medicinal chemistry exploration.

Medicinal Chemistry Cytotoxicity Scaffold Hopping

3,5-Difluoro-N,N-dimethylaniline: Application Scenarios


CNS-Penetrant Drug Synthesis

Medicinal chemists designing libraries for neurological targets can utilize 3,5-difluoro-N,N-dimethylaniline as a lipophilic building block. Its elevated XLogP3 of 2.2, compared to 1.73 for the non-fluorinated DMA [REFS-1, REFS-2], makes it a superior starting point for achieving the desired logP range (2-5) for blood-brain barrier penetration, potentially increasing the hit rate in phenotypic or target-based CNS screens. This directly addresses the 'Why this compound?' question by providing a quantifiable property advantage linked to a key drug-likeness parameter.

Electrochemical Material Development

For researchers developing organic electronic materials or electrochemical sensors, this compound's predicted higher oxidation potential relative to DMA [3] is a key selection criterion. This property can lead to materials with greater electrochemical stability under operating conditions. The choice to procure this specific derivative over generic DMA is thus scientifically justified by the need for a wider electrochemical stability window.

Base-Sensitive Cross-Coupling

In process chemistry, where the basicity of an aniline coupling partner can poison a metal catalyst or cause unwanted side reactions, the reduced pKa of 3,5-difluoro-N,N-dimethylaniline, as inferred from studies on substituted dimethylanilines [4], provides a measurable advantage. It serves as a less basic, more electron-deficient coupling partner, potentially improving yield and scope in Pd- or Ni-catalyzed amination reactions compared to using the more basic, unsubstituted DMA.

Privileged Scaffold for Anticancer Agents

Building upon the demonstrated potency of the 3,5-difluoroaniline scaffold in inhibiting tubulin polymerization and cancer cell growth , the N,N-dimethyl variant can be used as a key intermediate for creating novel analogs. Its selection is justified by the established pharmacophoric importance of the 3,5-difluorophenyl group, offering a rational path for scaffold hopping and lead optimization in oncology drug discovery.

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